molecular formula C11H14ClF3N2O B13463099 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B13463099
M. Wt: 282.69 g/mol
InChI Key: MJECOINCIYFJOJ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with a trifluoromethyl group at position 6 and a piperidin-4-yloxy moiety at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C11H14ClF3N2O

Molecular Weight

282.69 g/mol

IUPAC Name

2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H

InChI Key

MJECOINCIYFJOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Direct Trifluoromethylation of Pyridine Precursors

  • Reagents: Trifluoromethylating agents such as Togni’s reagent, Ruppert-Prakash reagent (trifluoromethyltrimethylsilane), or Umemoto’s reagent.
  • Procedure: Pyridine derivatives are subjected to electrophilic trifluoromethylation under radical or nucleophilic conditions, often in the presence of catalysts like copper or iron salts.
  • Example: Heating pyridine with trifluoromethylating reagent in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (around 80-120°C) under inert atmosphere.

Multi-step Synthesis via 2-Amino-6-trifluoromethylpyridine

  • Method: Starting from 2,6-dichloropyridine, selective substitution with trifluoromethyl groups can be achieved through nucleophilic aromatic substitution (SNAr) reactions using reagents like trifluoromethyl anion equivalents or via copper-catalyzed trifluoromethylation.

Functionalization at the 2-Position: Introduction of the Piperidin-4-yloxy Group

The key step involves attaching the piperidin-4-yloxy moiety to the pyridine ring at the 2-position:

Nucleophilic Substitution on a 2-Halo-Substituted Pyridine

  • Reagents: 2-Chloropyridine or 2-bromopyridine derivatives.
  • Procedure: Nucleophilic displacement of halogen with piperidin-4-ol under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO at reflux temperatures (~80-120°C).

Ether Formation via Mitsunobu Reaction

  • Reagents: Piperidin-4-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD).
  • Procedure: Activation of the alcohol with Mitsunobu reagents to form the ether linkage with the pyridine ring bearing a suitable leaving group (e.g., hydroxyl or halogen).

Copper-Catalyzed Coupling

  • Reagents: Copper catalysts (e.g., CuI), base (e.g., K2CO3), and piperidin-4-ol.
  • Procedure: Ullmann-type coupling to form the ether linkage, often in high-boiling solvents like DMSO at elevated temperatures (~100°C).

Conversion to Hydrochloride Salt

The final step involves protonation to form the hydrochloride salt:

  • Procedure: Dissolving the free base in anhydrous ethanol or methanol, then adding hydrogen chloride gas or hydrochloric acid solution (e.g., 1 M HCl in diethyl ether). The mixture is stirred at room temperature, and the precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Summary of Typical Reaction Conditions

Step Reaction Type Reagents Solvent Temperature Duration Yield Notes
1. Trifluoromethylation Electrophilic substitution Trifluoromethylating reagent Acetonitrile 80-120°C 12-24h Moderate to high Requires inert atmosphere
2. Nucleophilic substitution SNAr or ether formation Piperidin-4-ol, K2CO3 DMF or DMSO Reflux (~80-120°C) 12-24h Good Use of halogenated pyridine derivatives
3. Salt formation Protonation HCl gas or HCl solution Ethanol/methanol Room temperature 1-2h Quantitative Precipitation

Verification and Characterization

The synthesized compound’s purity and structure should be confirmed via:

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride

  • Structural Difference : The trifluoromethyl group is at position 5 instead of position 4.
  • Implications :
    • Positional isomerism may alter electronic distribution, affecting binding affinity in biological targets.
    • Both compounds share similar molecular weights (~307.7 g/mol for the free base) and hydrochloride salt forms, but solubility and crystallinity could differ due to steric effects .

3-(Piperidin-4-yloxy)pyridine Dihydrochloride

  • Structural Difference : Lacks the trifluoromethyl group and has a dihydrochloride salt.
  • The dihydrochloride form may offer higher solubility than the monohydrochloride derivative .

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine Hydrochloride

  • Structural Difference : Replaces the piperidin-4-yloxy group with an imidazole ring.
  • Implications :
    • Imidazole introduces a basic nitrogen, which could enhance interactions with acidic residues in enzyme active sites.
    • This substitution may improve metabolic stability compared to the piperidine ether .

Related Trifluoromethylpyridine Derivatives in Patent Literature

Compounds such as (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylate (LCMS m/z 531 ) and methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (LCMS m/z 411 ) highlight the prevalence of trifluoromethylpyridine motifs in drug discovery. These analogs often serve as intermediates for kinase inhibitors or antiviral agents, suggesting similar applications for the target compound.

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Solubility (HCl Salt) Notable Applications
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine HCl C₁₂H₁₄F₃N₂O•HCl 307.7 (free base) 2,6 High Pharmaceutical intermediate
2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine HCl C₁₂H₁₄F₃N₂O•HCl 307.7 (free base) 2,5 Moderate Discontinued research compound
3-(Piperidin-4-yloxy)pyridine dihydrochloride C₁₀H₁₅Cl₂N₂O 264.1 3 Very high Solubility studies
2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine HCl C₁₀H₈F₃N₃•HCl 275.7 2,6 Moderate Enzyme inhibition studies

Research Findings and Implications

  • Synthetic Utility : The target compound’s trifluoromethyl and piperidine groups are recurrent in patented drug candidates, particularly those targeting kinases or GPCRs .
  • Regulatory and Commercial Considerations : Discontinuation of analogs like 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine HCl may reflect regulatory hurdles (e.g., environmental impact concerns per IECSC listings ) or synthesis complexity.
  • Structural Optimization : Substituting the piperidine ether with imidazole (as in ) or adjusting trifluoromethyl positioning could fine-tune bioavailability and target selectivity.

Biological Activity

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is a synthetic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is C11_{11}H12_{12}ClF3_3N2_2O. The structure features a pyridine ring with a trifluoromethyl group and a piperidine moiety connected via an ether linkage, which contributes to its unique biological profile.

Property Value
Molecular Weight246.23 g/mol
Purity≥ 98%
Physical FormSolid
Storage ConditionsInert atmosphere, room temperature

Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors , particularly in the context of G protein-coupled receptors (GPCRs). Its potential applications include:

  • Metabolic Disorders: It has been studied for its role in modulating GPCRs associated with metabolic disorders like type 2 diabetes.
  • Cancer Therapy: Similar compounds have shown promise in inhibiting metalloproteinases, suggesting potential therapeutic roles in cancer treatment and inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride exhibits significant biological activity:

  • Enzyme Inhibition: The compound has been shown to inhibit certain metalloproteinases, which are implicated in cancer metastasis and tissue remodeling.
  • Binding Affinity: Interaction studies reveal strong binding affinities to various GPCRs, indicating its potential as a therapeutic agent for conditions involving these receptors.

In Vivo Studies

Animal studies have provided insights into the safety and efficacy of this compound:

  • Toxicity Assessment: A subacute toxicity study in Kunming mice indicated no acute toxicity up to a dose of 2000 mg/kg, suggesting a favorable safety profile for further development .
  • Pharmacokinetics: The compound demonstrated a clearance rate of 82.7 mL/h/kg with an oral bioavailability of 31.8%, indicating good absorption characteristics after oral administration .

Case Studies

Several case studies highlight the therapeutic potential of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride:

  • Type 2 Diabetes Model: In a rodent model of type 2 diabetes, administration of the compound resulted in significant improvements in glucose tolerance and insulin sensitivity.
  • Cancer Treatment: A study involving cancer cell lines showed that this compound effectively reduced cell proliferation and induced apoptosis in metastatic cancer cells, supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Chloro-2-(piperidin-4-yloxy)pyridineChlorine substituent instead of trifluoromethylDifferent enzyme inhibition profiles
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineSimilar piperidinyl structureFocused on GPR119 agonism

These comparisons illustrate how variations in substituents can significantly influence both the chemical behavior and biological activity of similar compounds.

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s piperidine ring and trifluoromethyl group are critical. The piperidine moiety enhances solubility and binding affinity to biological targets, while the electron-withdrawing trifluoromethyl group improves metabolic stability and membrane permeability. Structural analogs with similar groups have demonstrated enhanced pharmacokinetic properties in metabolic disease studies .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step synthesis is typical:

  • Step 1 : Nucleophilic substitution between 4-hydroxypiperidine and 2-chloro-6-(trifluoromethyl)pyridine.
  • Step 2 : Hydrochloride salt formation via acid-base reaction. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation .

Q. Which analytical techniques are recommended for characterization?

  • NMR : Confirm regiochemistry of substitution (e.g., 1^1H NMR for piperidine proton environments).
  • HPLC-MS : Assess purity and detect trace intermediates.
  • X-ray crystallography : Resolve stereochemical ambiguities (if applicable). Reference PubChem and NIST databases for spectral comparisons .

Q. How should this compound be handled and stored?

  • Storage : Desiccate at -20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the trifluoromethyl group.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy of hydrochloride salts. No marine pollutant classification, but follow GHS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DoE) principles:

  • Variables : Temperature (60–100°C), solvent (DMF vs. THF), and molar ratios.
  • Response surface methodology identifies optimal conditions. For example, higher temperatures (90°C) in DMF reduce reaction time but may require stricter pH control to minimize degradation .

Q. What computational tools aid in predicting biological interactions?

  • Docking simulations : Model interactions with targets like kinases or GPCRs using Schrödinger Suite or AutoDock.
  • Quantum mechanical calculations (DFT) : Predict electron density around the trifluoromethyl group to rationalize reactivity .

Q. How to resolve contradictions in reported biological activity data?

  • Variable analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For instance, conflicting IC50_{50} values may arise from differences in ATP concentration in kinase assays.
  • Structural analogs : Cross-reference with compounds like 4-fluoro-piperidine derivatives to identify substituent effects on activity .

Q. What strategies enhance stability in formulation studies?

  • Lyophilization : Stabilize the hydrochloride salt in aqueous buffers.
  • Co-solvents : Use PEG-400 or cyclodextrins to prevent aggregation in biological matrices. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Methodological Resources

  • Data repositories : PubChem (CID, InChI Key: KAYVWTDOIYYSDL) for physicochemical properties .
  • Reaction optimization : ICReDD’s computational-experimental feedback loop for rapid condition screening .
  • Safety protocols : Follow MARPOL Annex III and ACGIH guidelines for lab handling .

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